molecular formula C8H8N2O2 B1347560 n-Nitroso-n-phenylacetamide CAS No. 938-81-8

n-Nitroso-n-phenylacetamide

Cat. No.: B1347560
CAS No.: 938-81-8
M. Wt: 164.16 g/mol
InChI Key: WAEHJRJPDZLXPY-UHFFFAOYSA-N
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Description

n-Nitroso-n-phenylacetamide is an organic compound that belongs to the class of nitrosamines These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Nitroso-n-phenylacetamide can be synthesized through the nitrosation of n-phenylacetamide. This process typically involves the reaction of n-phenylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction can be represented as follows:

C6H5CONH2 + HNO2 → C6H5CON(NO)H + H2O\text{C6H5CONH2 + HNO2 → C6H5CON(NO)H + H2O} C6H5CONH2 + HNO2 → C6H5CON(NO)H + H2O

The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid and to ensure high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

n-Nitroso-n-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Nitroso-n-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Nitroso-n-phenylacetamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group is highly reactive and can form adducts with proteins, DNA, and other cellular components. This reactivity underlies its potential mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • n-Nitrosodimethylamine (NDMA)
  • n-Nitrosodiethylamine (NDEA)
  • n-Nitrosomorpholine (NMOR)

Uniqueness

n-Nitroso-n-phenylacetamide is unique due to its specific structural features and reactivity profile. Unlike other nitrosamines, it has a phenylacetamide backbone, which influences its chemical behavior and biological activity. This uniqueness makes it a valuable compound for studying the effects of nitrosamines and for developing targeted applications in various fields .

Properties

IUPAC Name

N-nitroso-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-7(11)10(9-12)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEHJRJPDZLXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294227
Record name n-nitroso-n-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-81-8
Record name NSC95272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-nitroso-n-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Nitroso-N-phenylacetamide interact with azulenes according to the research?

A1: The research paper [] describes that this compound, when reacted with either 4,6,8-trimethylazulene or azulene itself, doesn't result in phenylation. Instead, the reaction yields 1-(phenylazo)-substituted azulene derivatives. This suggests that this compound, under the tested conditions, acts as a diazotization reagent rather than a phenylation source.

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